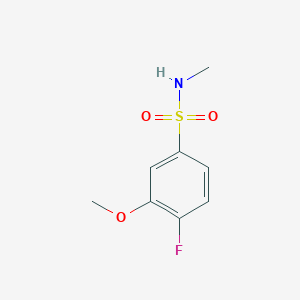

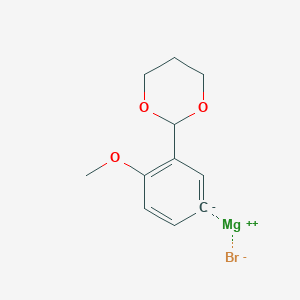

3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide, 0.25M in tetrahydrofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

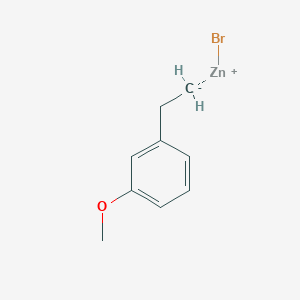

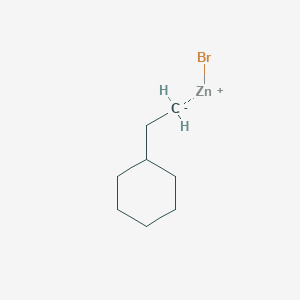

This compound is a Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard. They are typically represented as R-Mg-X, where R is an organic group and X is a halide, often chlorine, bromine, or iodine .

Synthesis Analysis

Grignard reagents are generally prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is exothermic and must be cooled to prevent the magnesium from igniting .Molecular Structure Analysis

The molecular structure of a Grignard reagent involves a carbon-magnesium bond. This bond is polar covalent, with the carbon being partially negatively charged and the magnesium being partially positively charged .Chemical Reactions Analysis

Grignard reagents are strong nucleophiles and bases. They can react with a variety of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds. This makes them valuable tools in organic synthesis .Physical and Chemical Properties Analysis

Grignard reagents are typically colorless solutions, although they can sometimes appear brown due to the presence of side products. They are highly reactive and must be stored under an inert atmosphere to prevent reaction with air or moisture .Wissenschaftliche Forschungsanwendungen

Environmental and Health Implications of Chemically Related Compounds

Polybrominated Dibenzo-p-dioxins and Dibenzofurans

These compounds are trace contaminants found in brominated flame retardants and are produced during the combustion of these chemicals. They share similar biological effects with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDDs and PCDFs), inducing hepatic enzymes and causing thymic atrophy in animals. Their biological half-lives are shorter than those of their chlorinated counterparts, but they still pose significant dermal, hepatic, and gastrointestinal toxicities in humans (Mennear & Lee, 1994).

Health Effects of Polybrominated Compounds

The toxicity profiles of polybrominated dibenzo-p-dioxins and dibenzofurans are similar to their chlorinated analogs. The rapid increase in the use of brominated flame retardants has raised concerns about human and wildlife exposure to these compounds (Birnbaum, Staskal, & Diliberto, 2003).

Formation Mechanisms and Environmental Impact

The formation mechanisms of brominated dioxins and furans from brominated flame retardants, their environmental dispersion, and their effects have been reviewed. These compounds are structurally similar to PCDD/Fs, suggesting comparable formation pathways. Their environmental presence has been increasingly noted due to the widespread use of brominated flame retardants (Zhang, Buekens, & Li, 2016).

Wirkmechanismus

The mechanism of Grignard reactions involves the nucleophilic addition of the Grignard reagent to the electrophile. For example, in the reaction with a carbonyl compound, the carbon atom of the Grignard reagent attacks the carbonyl carbon, breaking the pi bond and forming a new carbon-carbon sigma bond .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxane;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13O3.BrH.Mg/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11;;/h3,5-6,11H,4,7-8H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEADFAVHRFNXPQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=[C-]C=C1)C2OCCCO2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrMgO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

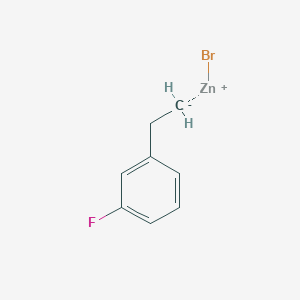

![3-[(4-Morpholino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333793.png)